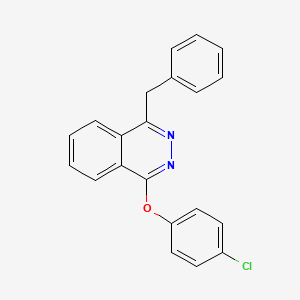

1-Benzyl-4-(4-chlorophenoxy)phthalazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-(4-chlorophenoxy)phthalazine is a chemical compound with the molecular formula C21H15ClN2O . It is also known by the synonyms this compound and 4-Benzyl-1-phthalazinyl 4-chlorophenyl ether .

Synthesis Analysis

The synthesis of phthalazine derivatives, which includes this compound, involves the reaction of phthalic anhydride and different substituted phenylacetic acids to yield the benzyliden-3H-isobenzofuran-1-one intermediates . Treatment of these intermediates with hydrazine results in 4-benzyl-2H-phthalazin-1-one derivatives, which are then substituted with the corresponding aminoalkylalcohol to obtain the (4-benzylphthalazin-1-ylamino)alcohol derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H11N2Cl1 . The compound has a molecular weight of 346.81 .科学的研究の応用

Synthesis and Biological Screening

The synthesis and biological screening of 4-Benzyl-2H-phthalazine derivatives have been extensively studied. A paper by El-Wahab et al. (2011) details the preparation of these derivatives, demonstrating various reactions to obtain compounds with promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. This research highlights the compound's potential in developing new antimicrobial agents (El-Wahab et al., 2011).

Pharmacological Activity

Another aspect of research is focused on the pharmacological activity of phthalazine derivatives. Shyma et al. (2016) synthesized a series of phthalazine-based 1,2,3-triazole derivatives, showing significant antimicrobial, antifungal, and antioxidant activities. These findings suggest the utility of phthalazine compounds in developing new drugs with broad-spectrum biological activities (Shyma et al., 2016).

Receptor Binding Studies

Research by Carling et al. (2004) on 3-Phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines demonstrates their high affinity for γ-aminobutyric acid-A (GABA-A) benzodiazepine receptors with subtype selectivity. This work indicates potential applications of phthalazine derivatives in studying receptor binding dynamics and developing targeted therapeutic agents (Carling et al., 2004).

Advanced Materials Development

On the materials science front, Zhang et al. (2014) reported on high-performance crosslinked polyimide based on main-chain type polybenzoxazine, incorporating phthalazine structures. This research demonstrates the potential for using phthalazine derivatives in creating advanced materials with exceptional thermal stability and mechanical properties (Zhang et al., 2014).

作用機序

Phthalazine derivatives, including 1-Benzyl-4-(4-chlorophenoxy)phthalazine, have been found to exhibit vasorelaxant and antiplatelet activities . These compounds can relax the contractions produced by phenylephrine in both intact or endothelium-denuded aortic rings . Additionally, they can inhibit platelet aggregation induced by thrombin .

特性

IUPAC Name |

1-benzyl-4-(4-chlorophenoxy)phthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNKZDOVNGVPOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2740534.png)

![(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B2740538.png)

![6-Amino-5-(3-chloroanilino)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2740539.png)

![3-(2-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2740540.png)

![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2740541.png)

![N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2740544.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2740545.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B2740547.png)

![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2740548.png)

![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2740549.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2740551.png)